![molecular formula C20H20N2O2S B2525094 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1351642-56-2](/img/structure/B2525094.png)
1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential components of the compound , has been extensively studied . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea” includes a thiophene ring, a urea group, and a benzhydryl group. Thiophene is a five-membered heterocyclic compound that contains one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, like the one in this compound, have a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .Scientific Research Applications
- Anti-Inflammatory Properties : Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development .
Organic Electronics and Semiconductors
Thiophenes play a crucial role in organic electronics and material science:
- Organic Semiconductors : Thiophene-mediated molecules contribute to the advancement of organic semiconductors. These materials are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry:
- Corrosion Inhibitors : Thiophene derivatives are used as corrosion inhibitors, protecting metals and alloys from degradation in aggressive environments .
Pharmacological Properties
Several biologically relevant compounds contain the thiophene ring system:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, it contains a 2,3,4-trisubstituted thiophene .
Other Applications
While the above fields highlight key areas, thiophene derivatives also impact:
- Serotonin Antagonists : Some thiophene-containing compounds act as serotonin antagonists, potentially aiding in the treatment of neurological disorders .
- Fungicidal Properties : Specific thiophene derivatives exhibit inhibition rates against fungi, making them relevant for agricultural and pharmaceutical applications .
properties
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-17(18-12-7-13-25-18)14-21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,19,23H,14H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRLWTKSRFZPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea |
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